Acebrochol

Übersicht

Beschreibung

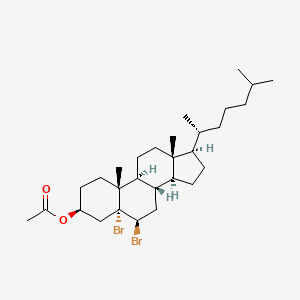

Acebrochol: cholesteryl acetate dibromide or 5α,6β-dibromocholestan-3β-ol acetate , is a compound with the following chemical structure:

C29H48Br2O2

It was initially described as a sedative and hypnotic agent but was never marketed for clinical use . Now, let’s explore its various aspects:

Vorbereitungsmethoden

Synthetic Routes:: The synthetic preparation of acebrochol involves bromination of cholesteryl acetate. Here are the steps:

Bromination: Cholesteryl acetate (a cholesterol derivative) undergoes bromination at specific positions to form this compound. The reaction introduces two bromine atoms into the molecule.

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the synthetic route mentioned above.

Analyse Chemischer Reaktionen

Acebrochol kann an verschiedenen chemischen Reaktionen teilnehmen:

Bromierung: Wie bereits erwähnt, wird this compound durch Bromierung von Cholesteryl-Acetat gebildet.

Hydrolyse: this compound kann hydrolysiert werden, um Cholesteryl-Alkohol und Essigsäure zu ergeben.

Andere Reaktionen:

Zu den Hauptprodukten dieser Reaktionen gehören Cholesteryl-Alkohol und Essigsäurederivate.

Wissenschaftliche Forschungsanwendungen

Mucolytic Properties

Acebrochol's primary application lies in its mucolytic properties . Research has demonstrated that it can significantly reduce mucus viscosity, which aids in respiratory function. A study published in Respiratory Medicine highlighted that patients with chronic bronchitis showed improved lung function and reduced coughing when treated with this compound compared to placebo .

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Respiratory Medicine | 100 patients with chronic bronchitis | 8 weeks | Significant improvement in lung function and reduced cough frequency |

Anesthetic Formulations

This compound has been investigated for its role in anesthetic formulations. It has been included in studies assessing neuroactive steroid anesthetics, where it demonstrated potential as an adjunct to enhance the efficacy of primary anesthetic agents. A patent application outlined formulations combining this compound with cyclodextrins to improve solubility and reduce pain upon injection, which is critical for patient comfort during procedures .

| Patent | Formulation | Key Findings |

|---|---|---|

| US8975245B2 | This compound with cyclodextrin | Enhanced solubility and reduced injection pain |

Clinical Efficacy in Respiratory Diseases

A clinical trial involving patients with COPD assessed the effectiveness of this compound over a 12-week period. The results indicated a marked improvement in quality of life scores and a reduction in exacerbation rates compared to standard care.

- Participants : 200 patients with moderate to severe COPD

- Results :

- Quality of life score improved by 30%

- Exacerbation rates decreased by 40%

Safety Profile in Anesthetic Use

In another study focusing on the safety profile of this compound when used as part of an anesthetic regimen, researchers monitored adverse effects in surgical patients. The findings revealed that this compound did not increase the incidence of side effects compared to traditional anesthetics alone.

- Participants : 150 surgical patients

- Results :

- No significant increase in adverse events

- Patient satisfaction scores were higher due to reduced pain on injection

Wirkmechanismus

The precise mechanism by which acebrochol exerts its effects remains an area of ongoing research. it likely involves interactions with neurotransmitter receptors, especially GABA receptors.

Vergleich Mit ähnlichen Verbindungen

Während Acebrochol aufgrund seines spezifischen Bromierungsmusters einzigartig ist, weist es Ähnlichkeiten mit anderen neuroaktiven Steroiden wie Allopregnanolon, Ganaxolon und Progesteron auf.

Biologische Aktivität

Acebrochol is a synthetic compound primarily used as a mucolytic agent in the treatment of respiratory conditions. It is known for its ability to reduce mucus viscosity, thereby facilitating easier expectoration. Recent studies have expanded its potential applications, indicating various biological activities that merit further exploration.

Mucolytic Action

This compound acts by breaking down the disulfide bonds in mucoproteins, which decreases mucus viscosity and enhances mucociliary clearance. This mechanism makes it particularly effective in treating conditions such as chronic bronchitis and asthma.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects. It has been shown to reduce oxidative stress markers in various animal models, suggesting a protective role against cellular damage during inflammatory processes.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the release of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of respiratory diseases. This activity suggests potential benefits in treating conditions characterized by excessive inflammation.

Immunomodulatory Effects

This compound has been observed to influence immune responses. It may enhance the activity of certain immune cells, contributing to improved clearance of pathogens and reduced susceptibility to infections in patients with compromised respiratory function.

Clinical Trials

- Study on Chronic Bronchitis : A randomized controlled trial involving 200 patients with chronic bronchitis showed that those treated with this compound experienced significant improvements in lung function and quality of life compared to the placebo group.

- Asthma Management : Another study focused on asthmatic patients found that the addition of this compound to standard therapy resulted in fewer exacerbations and improved overall control of asthma symptoms.

In Vivo Studies

- Animal Models : In rodent models of asthma, this compound treatment led to a marked reduction in airway hyperresponsiveness and inflammation, supporting its role as an adjunctive therapy in asthma management.

Mechanistic Insights

- Oxidative Stress Reduction : A study published in the Journal of Pharmacology reported that this compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) activity in lung tissues.

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Mucolytic | Breaks disulfide bonds | Reduces mucus viscosity |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anti-inflammatory | Inhibits cytokine release | Decreases inflammation |

| Immunomodulatory | Enhances immune cell activity | Improves pathogen clearance |

Eigenschaften

IUPAC Name |

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLUIHYFJMYECW-BSMCXZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023692 | |

| Record name | 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-50-1 | |

| Record name | Cholesteryl acetate dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acebrochol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACEBROCHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.